molecular formula C20H22N2O3 B6130864 2-(3-furyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole

2-(3-furyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole

Cat. No.: B6130864
M. Wt: 338.4 g/mol
InChI Key: RUKWJBOGWZUHSC-UHFFFAOYSA-N
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Description

2-(3-furyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as FMPD, and it has been studied extensively for its ability to modulate the activity of certain receptors in the brain.

Mechanism of Action

The exact mechanism of action of FMPD is not fully understood. However, it is believed that FMPD binds to the sigma-1 receptor, which is located in the endoplasmic reticulum of cells. This binding enhances the activity of the receptor, which in turn modulates various signaling pathways in the cell. These signaling pathways are thought to be involved in the regulation of various physiological and pathological processes.
Biochemical and Physiological Effects:
FMPD has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to modulate the activity of the sigma-1 receptor, FMPD has also been shown to modulate the activity of other receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the dopamine receptor. These effects may have implications for the treatment of various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of FMPD is its ability to selectively modulate the activity of the sigma-1 receptor. This selectivity may reduce the risk of side effects associated with non-specific receptor modulation. However, one of the main limitations of FMPD is its relatively low potency. This may make it difficult to achieve therapeutic effects at clinically relevant doses.

Future Directions

There are several future directions for research on FMPD. One area of focus is the development of more potent analogs of FMPD that may have greater therapeutic potential. Another area of focus is the investigation of the role of the sigma-1 receptor in various disease states, and the potential therapeutic implications of modulating this receptor. Additionally, further research is needed to fully understand the mechanism of action of FMPD, and to identify other receptors and signaling pathways that may be modulated by this compound.

Synthesis Methods

The synthesis of FMPD involves the reaction of 3-furancarboxaldehyde with 2-(2-methoxyphenyl)-1-pyrrolidine and 5-methyl-1,3-oxazole in the presence of a base catalyst. The resulting product is a white powder that can be purified through recrystallization.

Scientific Research Applications

FMPD has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders. One of the most promising applications of FMPD is its ability to modulate the activity of the sigma-1 receptor. This receptor is involved in a wide range of physiological and pathological processes, including pain perception, memory formation, and neurodegeneration. FMPD has been shown to enhance the activity of the sigma-1 receptor, which may have therapeutic implications for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and depression.

Properties

IUPAC Name

2-(furan-3-yl)-4-[[2-(2-methoxyphenyl)pyrrolidin-1-yl]methyl]-5-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-17(21-20(25-14)15-9-11-24-13-15)12-22-10-5-7-18(22)16-6-3-4-8-19(16)23-2/h3-4,6,8-9,11,13,18H,5,7,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKWJBOGWZUHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=COC=C2)CN3CCCC3C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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